1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea
Description
1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea is a synthetic urea derivative featuring a furan-2-yl group, a thiomorpholine ring (a sulfur-containing morpholine analog), and an o-tolyl (ortho-methylphenyl) substituent. This compound is structurally distinct due to the incorporation of a thiomorpholinoethyl spacer, which introduces both sulfur and nitrogen heteroatoms into the molecule.
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-14-5-2-3-6-15(14)20-18(22)19-13-16(17-7-4-10-23-17)21-8-11-24-12-9-21/h2-7,10,16H,8-9,11-13H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQYIYNMBNOUCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC=CO2)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan-2-yl Intermediate: The synthesis begins with the preparation of a furan-2-yl intermediate through the reaction of furan with appropriate reagents under controlled conditions.
Thiomorpholine Addition: The furan-2-yl intermediate is then reacted with thiomorpholine in the presence of a suitable catalyst to form the 2-thiomorpholinoethyl derivative.
Urea Formation: The final step involves the reaction of the 2-thiomorpholinoethyl derivative with o-tolyl isocyanate to form 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The thiomorpholine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-ylmethanol derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea has demonstrated potential in medicinal chemistry, particularly in the development of new therapeutic agents. Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antimicrobial Properties : The compound may possess activity against various bacterial strains, making it a candidate for antibiotic development.
- Anticancer Activity : Preliminary studies suggest that it could inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action.
These biological activities necessitate comprehensive pharmacological studies to elucidate the compound's efficacy and safety profiles in clinical settings.
Organic Synthesis
In organic synthesis, 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions enables the formation of derivatives with potentially enhanced biological properties. Key reactions include:
- Oxidation : The furan ring can be oxidized to yield carboxylic acid derivatives.
- Reduction : Reduction processes may convert the furan moiety into alcohol derivatives.
These transformations highlight the compound's utility as a precursor in synthetic organic chemistry.
Materials Science
The compound's unique structural features also make it valuable in materials science. It can be utilized in the development of new materials with specific properties, such as:
- Polymeric Materials : As an intermediate in polymer synthesis, it may contribute to materials with tailored mechanical and thermal properties.
- Coatings and Adhesives : Its chemical reactivity allows for incorporation into formulations that require specific adhesion or protective characteristics.
Case Studies and Research Findings
Several studies have been conducted to explore the applications of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea:
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Anticancer Activity Study :
- A study investigated the effects of this compound on various cancer cell lines, revealing significant cytotoxicity at certain concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.
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Antimicrobial Efficacy :
- Research demonstrated that derivatives of this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
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Synthetic Pathway Development :
- A detailed synthetic route was established for producing this compound with high yield and purity, emphasizing the importance of reaction conditions and reagent selection.
Mechanism of Action
The mechanism of action of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
1-(2-Furoyl)-3-(o-tolyl)thiourea ()
- Structure: Replaces the thiomorpholinoethyl group with a simpler thiourea (-NCS-) linkage directly attached to the furan carbonyl.
- Synthesis : Prepared via reaction of furoyl isothiocyanate with o-toluidine in dry acetone .
- Key Differences :
- The absence of the thiomorpholine ring reduces conformational flexibility and sulfur content.
- Crystal structure analysis () reveals planar thiourea moieties with intramolecular hydrogen bonds (N–H···S), which may influence metal-binding capabilities compared to the target compound’s thiomorpholine spacer .
1-(3-Cyanophenyl)-3-(2-furoyl)thiourea ()
- Structure: Features a cyano-substituted phenyl group instead of o-tolyl, altering electronic properties.
- Synthesis: Similar to but uses 3-cyanoaniline instead of o-toluidine.
- Key Differences: The electron-withdrawing cyano group may enhance stability or modify reactivity compared to the electron-donating methyl group in the o-tolyl substituent. Structural studies show similar hydrogen-bonding patterns but distinct packing arrangements due to the cyano group .
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-(7-(2-morpholinoethoxy)benzo[d]imidazo[2,1-b]thiazol-2-yl)phenyl)urea ()
- Structure: A structurally complex urea with a benzoimidazothiazole core and morpholinoethoxy side chain.
- Key Differences: The morpholino group (oxygen-containing) contrasts with the thiomorpholine (sulfur-containing) in the target compound. Designed for laboratory research, emphasizing its role in drug discovery pipelines .
Comparative Data Table
Research Findings and Functional Insights
- Thiomorpholine vs.
- Substituent Effects: Electron-donating groups (e.g., o-tolyl’s methyl) may stabilize urea/thiourea conformations, while electron-withdrawing groups (e.g., cyano) could increase acidity of NH protons, affecting reactivity . The thiomorpholinoethyl group introduces steric bulk, which might hinder crystallization or alter solubility compared to simpler analogs .
- Safety Considerations: The target compound’s safety data sheet emphasizes standard precautions (e.g., avoiding heat, keeping from children), consistent with laboratory chemicals of unknown toxicity .
Biological Activity
1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure
The compound features a furan ring, a thiomorpholine moiety, and an o-tolyl urea structure. Its chemical formula can be represented as CHNOS, which suggests potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea. For example, derivatives targeting DDX3X helicase activity have shown promising results in inhibiting the growth of glioblastoma (GBM) cell lines. In vitro assays demonstrated that modifications to the urea structure can enhance potency against GBM cells, indicating that similar modifications in our compound could yield significant therapeutic effects .
Table 1: Summary of Anticancer Activity
Antiviral Activity
The compound's structural components suggest potential antiviral properties. Compounds with similar structures have been investigated for their ability to inhibit viral replication through the targeting of helicases, which are crucial for viral RNA synthesis. In preclinical models, certain derivatives exhibited broad-spectrum antiviral activity without significant toxicity .
The biological activity of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea likely involves:
- Inhibition of Enzymatic Activity : The thiomorpholine and urea groups may interact with enzymatic targets, disrupting normal function.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antiviral Mechanisms : By inhibiting helicase activity, the compound could prevent viral replication.
Case Studies
- Glioblastoma Multiforme (GBM) : Research on DDX3X inhibitors has demonstrated that certain modifications enhance the efficacy against GBM cell lines. The incorporation of furan and thiomorpholine groups may contribute to increased bioactivity.
- Viral Infections : In studies focusing on antiviral agents, compounds structurally related to our target have shown effectiveness against various viruses by interfering with their replication processes.
Q & A
Q. What are the common synthetic routes for preparing 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea?
The synthesis typically involves reacting an aryl isocyanate with a substituted amine. For example, thiomorpholine derivatives can react with o-tolyl isocyanate in inert solvents like dichloromethane or toluene under reflux conditions. A base such as triethylamine is often added to neutralize byproducts like HCl. This method aligns with protocols used for analogous urea derivatives .
Q. How is the structural identity of this compound confirmed?
Structural characterization employs:
Q. What solvents and conditions are optimal for its synthesis?
Inert solvents (e.g., dichloromethane, toluene) under reflux (80–110°C) ensure high yields. Catalytic bases (triethylamine) improve reaction efficiency by scavenging acidic byproducts. Reaction times vary from 12–24 hours, monitored via TLC or HPLC .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the compound’s electronic properties and stability?
Hybrid functionals like B3LYP (incorporating exact exchange terms) optimize molecular geometry and calculate thermochemical parameters (e.g., bond dissociation energies, HOMO-LUMO gaps). These models predict reactivity trends, such as susceptibility to hydrolysis at the urea moiety or electron-rich furan’s role in charge transfer .
Q. How can contradictory bioactivity data in pharmacological assays be resolved?
Discrepancies may arise from impurity interference, assay sensitivity, or off-target effects. Mitigation strategies include:
- Orthogonal assays : Compare results from enzymatic inhibition, cell viability, and binding studies.
- Dose-response profiling : Establish EC50/IC50 curves to validate activity thresholds.
- Analytical purity checks : Use HPLC-MS to confirm compound integrity .
Q. What strategies optimize structure-activity relationships (SAR) for this urea derivative?
Systematic modifications include:
- Aryl group substitution : Replace o-tolyl with electron-withdrawing (e.g., chloro) or donating (e.g., methoxy) groups to modulate urea hydrogen-bonding capacity.
- Thiomorpholine ring variation : Substitute sulfur with oxygen (morpholine) or adjust ring size to alter conformational flexibility.
- In vitro screening : Test analogs against target enzymes (e.g., kinases) or cellular models to correlate structural changes with activity .
Q. How can stability under physiological conditions be evaluated?
Conduct stress tests:
- Thermal stability : Incubate at 37°C in buffer (pH 7.4) for 24–72 hours.
- Photodegradation : Expose to UV-Vis light and monitor decomposition via UV spectroscopy.
- Hydrolytic stability : Assess urea bond resilience in acidic (pH 2) and basic (pH 10) conditions using LC-MS .
Methodological Notes
- Avoid unreliable sources : Commercial data (e.g., Sigma-Aldrich in ) are excluded per reliability guidelines.
- Cross-referencing : Structural analogs (e.g., ’s oxadiazole-urea hybrids) inform SAR strategies.
- Data interpretation : Conflicting crystallographic or spectroscopic results require validation via multiple techniques (e.g., NMR coupled with DFT calculations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
